molecular formula C17H32O4 B096670 Diethyl tridecanedioate CAS No. 15423-05-9

Diethyl tridecanedioate

Cat. No. B096670
CAS RN: 15423-05-9
M. Wt: 300.4 g/mol
InChI Key: KYACNNYLFZGWTO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diethyl esters and related compounds can involve the reaction of diethyl phosphorocyanidate (DEPC) with carboxylic acids, leading to the formation of carboxylic esters . Additionally, diethyl oxalate has been used in the synthesis of 1,4,7,10-tetraazacyclododecane, indicating that diethyl esters can be intermediates in complex organic syntheses . The synthesis of diethyl-2-[5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamido]pentanedioate, a compound with a diethyl ester moiety, was achieved and characterized by various analytical techniques .

Molecular Structure Analysis

The molecular structure of diethyl ester compounds can be elucidated using techniques such as single-crystal X-ray diffraction. For instance, the crystal structure of a diethylbiferrocenium compound was determined, providing insights into the arrangement of ethyl groups and their interactions with other moieties . Similarly, the structure of a diethyl ester-containing compound was characterized, revealing the dihedral angles between different rings in the molecule .

Chemical Reactions Analysis

Diethyl esters can participate in various chemical reactions. For example, diethyl cyanophosphonate (DCNP), a diethyl ester, can be detected and degraded by a trinuclear zinc(II) cluster, indicating that diethyl esters can be involved in coordination chemistry and environmental remediation processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of diethyl ester compounds can be inferred from their crystal structures and vibrational characteristics. The crystal structure of a diethyl ester compound showed intermolecular interactions that stabilize the crystal structure . The vibrational characteristics of diethyl 4,4'-disulfanediylbis(6-methyl-2-phenylpyrimidine-5-carboxylate) were studied, providing information on the characteristic vibrations of the diethyl ester skeleton .

Scientific Research Applications

  • Tri(diethylaminoethoxy) -benzene triethyliodide (1954): This compound was introduced in 1947 and has been studied for its curare-like activity among synthetic quaternary ammonium compounds. It has found use in convulsion therapy and as a superior alternative to d-tubocurarine (gallamine triethiodide, 1954).

  • Oleanolic acid and ursolic acid (2005): These ubiquitous triterpenoids in the plant kingdom have seen over 700 research articles published in the last decade. Their applications range from isolation and purification from plants, chemical modifications, pharmacological research, toxicity studies, to clinical use in diseases including anticancer chemotherapies (Jie Liu, 2005).

  • Triazine-Phosphonate Derivatives (2015): Research on these compounds, particularly on their flame retardant properties on cotton fabrics, provides insights into the thermal degradation process and the application of such chemicals in fabric materials (M. Nguyen et al., 2015).

  • Lysergic Acid Diethylamide (LSD) (2008): The psychoactive effects of LSD and its use in psychiatric research for producing experimental psychosis and psychotherapeutic procedures have been extensively studied. Recent interest in LSD as an experimental tool for elucidating neural mechanisms of consciousness and its potential treatment options in cluster headache and with terminally ill patients has been observed (T. Passie et al., 2008).

  • Diethyl Maleate (1983): This compound is used in toxicological and drug metabolism research, particularly in studies involving isolated adult rat hepatocytes. Its effects on glutathione depletion, protein synthesis, amino acid transport, and monooxygenase activity have been explored (F. Goethals et al., 1983).

  • Diethyl 1-((4-Methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)-1H-1,2,3-triazole-4,5-dicarboxylate (2017): This compound exhibits antibacterial activity against Gram-positive and Gram-negative bacteria, showcasing its potential as a lead compound in the development of new antibiotics (Salaheddine Boukhssas et al., 2017).

  • Diethyl Phthalate (2007): The systemic absorption and influence on endogenous reproductive and thyroid hormone levels in humans after topical application of this compound have been investigated, providing insights into the effects of commonly used additives in cosmetics and skin care products (N. R. Janjua et al., 2007).

Safety And Hazards

While specific safety and hazard information for diethyl tridecanedioate was not found in the search results, it is generally recommended to keep chemical compounds like this away from open flames and hot surfaces, and to take precautionary measures against static discharge .

properties

IUPAC Name

diethyl tridecanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32O4/c1-3-20-16(18)14-12-10-8-6-5-7-9-11-13-15-17(19)21-4-2/h3-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYACNNYLFZGWTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70340703
Record name Diethyl tridecanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl tridecanedioate

CAS RN

15423-05-9
Record name Diethyl tridecanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIETHYL TRIDECANEDIOATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The procedure of Example 2 was followed, except that 100 g (1.2 mol) of potassium methylate, 728 g (4 mol) of cyclododecanone and 849 g (7.2 mol) of diethyl carbonate were fed to the first reactor per hour. Instead of 100 g/h of methanol, 120 g/h of ethanol were fed to the reactor. 1116 g of diethyl brassylate were obtained per hour, equivalent to a yield of 93% of theory, based on cyclododecanone used.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
728 g
Type
reactant
Reaction Step Two
Quantity
849 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Böhme, J Lindau, U Rötz, F Hoffmann… - Die …, 1992 - Wiley Online Library
… 1 ,wDiols(w = 13,14): In a first step diethyl tridecanedioate and diethyl tetradecanedioate … The diethyl tridecanedioate was distilled, yield: go%, bp (20 mbar) = 192- 194C. The crude …
Number of citations: 14 onlinelibrary.wiley.com
K Maruoka - 1980 - search.proquest.com
… Il , l3-Tridecanediol was prepared as follows : Reaction of cyclododecanone with diethyl carbonate and metallic sodium under reflux gave diethyl tridecanedioate , which was reduced …
Number of citations: 5 search.proquest.com

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